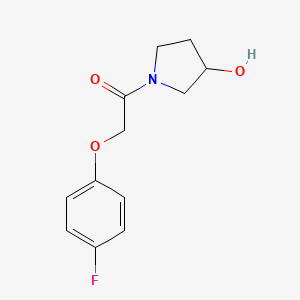

2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Overview

Description

2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, commonly known as 4-Fluoro-PEP, is a synthetic compound that has been studied in recent years due to its potential applications in scientific research. It is a fluorinated phenoxy acetic acid derivative that has been found to exhibit a wide range of biological activities. 4-Fluoro-PEP has been studied for its potential applications in drug discovery, drug delivery, and for its potential to be used as a drug target or biomarker.

Scientific Research Applications

Chemical Probe Development

The development of selective colorimetric and fluorescent probes for detecting metal ions in environmental and biological systems has been a significant application area. For example, a novel fluorophore, designed for highly selective detection of Hg2+ ions, demonstrated excellent sensitivity and a significant red-shifted absorption spectrum, facilitating the quantification and visualization of mercury in various settings (Zhu et al., 2014).

Synthesis and Characterization of Novel Compounds

Research has focused on synthesizing and characterizing new compounds for various applications, including molecular recognition and sensor development. For instance, a study on fluoroionophores based on diamine-salicylaldehyde derivatives highlighted their potential in chelating metal ions like Zn2+ and Cd2+, demonstrating the versatility of fluoroionophores in detecting and distinguishing between different metal ions in solutions (Hong et al., 2012).

Crystal Structure Analysis

The crystal structure of compounds containing the 2-(4-fluorophenoxy) moiety has been determined to understand their molecular geometry and potential interactions. One study detailed the synthesis and crystal structure of a compound with orthorhombic space group P212121, providing insights into the dihedral angles and hydrogen bonding critical for stabilizing the structure (Liang, 2009).

Polymer Synthesis and Properties

The synthesis of diallyl-containing polyimides and their properties, including thermal stability and mechanical properties, has been explored. By incorporating allyl groups, researchers have developed polymers with enhanced thermal properties and dimensional stability, demonstrating the utility of such modifications in creating high-performance materials (Lin et al., 2015).

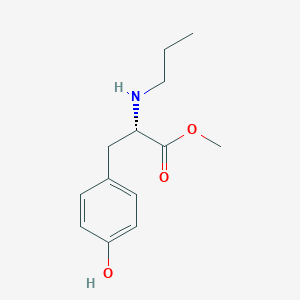

Enzymatic Processes for Chiral Synthesis

Enzymatic processes have been employed to achieve enantioselective synthesis of compounds with the 3-hydroxypyrrolidin moiety. This approach has facilitated the preparation of chiral compounds in high enantiomeric excess, demonstrating the potential of biocatalysis in synthesizing complex organic molecules with specific stereochemistry (Singh et al., 2015).

properties

IUPAC Name |

2-(4-fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-9-1-3-11(4-2-9)17-8-12(16)14-6-5-10(15)7-14/h1-4,10,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMOYLMFSGYXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

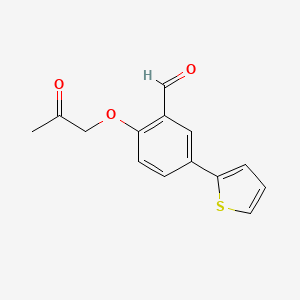

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465502.png)

![3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465507.png)

![4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B1465508.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1465515.png)

![1-{3-Amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465518.png)

![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)

![(3S,7R,8AS)-3-(tert-butyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465523.png)